Isochroman-3-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,4-dihydro-1H-isochromene-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-10(12)9-5-7-3-1-2-4-8(7)6-13-9/h1-4,9H,5-6H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXXPDVSKXQEYHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC2=CC=CC=C21)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261578-13-5 | |
| Record name | 3,4-dihydro-1H-2-benzopyran-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Isochroman 3 Carboxylic Acid and Its Derivatives
Established Synthetic Routes to the Isochroman (B46142) Core
The construction of the isochroman ring system can be achieved through several key synthetic transformations, including cyclization reactions, oxidation strategies, and carbon-carbon bond-forming reactions. These methods provide access to a diverse range of substituted isochromans that can serve as precursors to isochroman-3-carboxylic acid.
The Oxa-Pictet-Spengler reaction is a powerful and widely used method for the synthesis of isochroman derivatives. masterorganicchemistry.comconicet.gov.armdpi.commdpi.com This reaction involves the acid-catalyzed cyclization of a β-phenylethanol with an aldehyde or ketone. The reaction proceeds through the formation of an oxonium ion, followed by an intramolecular electrophilic aromatic substitution to form the isochroman ring.
While the direct synthesis of this compound via an Oxa-Pictet-Spengler reaction using glyoxylic acid has not been extensively reported, the use of aldehydes as precursors to the 3-position of the isochroman ring is well-established. chim.itrsc.org For instance, the reaction of a β-phenylethanol with a suitable aldehyde, such as a protected form of glyoxylic acid or a related α-oxo aldehyde, could potentially yield an isochroman with a functional group at the 3-position that can be subsequently converted to a carboxylic acid.
A variant of this reaction utilizes epoxides as aldehyde surrogates, which can expand the scope of the reaction. chim.it This approach involves the in situ generation of an aldehyde from an epoxide, which then undergoes the Oxa-Pictet-Spengler cyclization.
| Starting β-Phenylethanol | Aldehyde/Epoxide | Catalyst/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Phenylethanol | Paraformaldehyde | HCl, Dioxane | Isochroman | 99 | youtube.com |
| 2-(3-Methoxyphenyl)ethanol | Benzaldehyde | p-TsOH, Toluene | 1-Phenyl-6-methoxyisochroman | 85 | wikipedia.org |
| 2-Phenylethanol | Styrene Oxide | TfOH, HFIP | 1-(4-Nitrophenyl)isochroman | 70 | chim.it |
Oxidative methods provide another avenue for the synthesis of isochroman derivatives. These strategies often involve the oxidation of a pre-formed isochroman or the oxidative cyclization of a suitable precursor.
The oxidation of the benzylic position of isochroman can lead to the formation of isochroman-1-one, which upon further oxidation or hydrolysis could potentially yield isochroman-1-carboxylic acid. While the direct oxidation of isochroman to isochroman-1-carboxylic acid is not a commonly reported transformation, the oxidation of primary alcohols and aldehydes to carboxylic acids is a fundamental reaction in organic synthesis. mdpi.com Therefore, an isochroman bearing a hydroxymethyl or formyl group at the 1-position could be a viable precursor to isochroman-1-carboxylic acid. It is important to note that this subsection focuses on the formation of the 1-carboxylic acid derivative, which is structurally distinct from the target compound, this compound.
Electrochemical methods offer a green and efficient alternative to traditional chemical oxidants for the synthesis of heterocyclic compounds. rsc.orgoup.comresearchgate.netacs.orgresearchgate.net These methods can be used to generate reactive intermediates, such as radical cations, which can undergo intramolecular cyclization to form the isochroman ring. For example, the anodic oxidation of a suitably substituted β-phenylethanol derivative could initiate a cyclization to form the isochroman scaffold.
Furthermore, electrochemical carboxylation, which involves the reaction of an electrochemically generated intermediate with carbon dioxide, represents a promising strategy for the direct introduction of a carboxylic acid group. conicet.gov.arpitt.eduatlanchimpharma.com The electrochemical reduction of a 3-haloisochroman in the presence of CO2 could potentially lead to the formation of this compound.
| Substrate | Reaction Type | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Isochroman | Cross-dehydrogenative coupling with ketones | Pt electrodes, MeCN, MsOH | α-Substituted isochromans | 65-78 | researchgate.netmdpi.com |
| Chiral α-bromocarboxylic acid derivatives | Electrochemical carboxylation | Cathodic reduction, CO2 | Unsymmetrical alkylmalonic ester derivatives | up to 88 | pitt.edu |
Intramolecular cyclization reactions are a cornerstone of heterocyclic synthesis, and the formation of the isochroman ring is no exception. These reactions typically involve the formation of a carbon-oxygen bond to close the six-membered ring.
One such approach is the intramolecular Williamson ether synthesis, where a 2-(2-haloethyl)benzyl alcohol is treated with a base to effect ring closure. Another powerful method is ring-closing metathesis (RCM), which has been widely used for the synthesis of various unsaturated rings. wikipedia.orgpitt.eduatlanchimpharma.comorganic-chemistry.orgorgsyn.org An appropriately designed diene precursor could undergo RCM to form a dihydroisochroman, which could then be reduced to the isochroman.
More recently, cascade cyclizations initiated by various stimuli have been developed for the synthesis of functionalized isochromanones, which are closely related to this compound. rsc.org
The functionalization of a pre-formed isochroman ring through nucleophilic substitution or cross-coupling reactions provides a versatile approach to isochroman derivatives.
A plausible, though not explicitly reported, route to this compound could involve the introduction of a cyano group at the 3-position of the isochroman ring via nucleophilic substitution, followed by hydrolysis of the nitrile to the carboxylic acid. acs.orgdtic.milresearchgate.netresearchgate.netyoutube.com This would require a suitable leaving group at the 3-position of the isochroman.
Cross-coupling reactions, particularly those catalyzed by palladium, have revolutionized the synthesis of complex organic molecules. researchgate.netorganic-chemistry.orgrsc.orgnih.govchemistrysteps.comsfasu.eduresearchgate.netresearchgate.net The palladium-catalyzed carboxylation of a 3-haloisochroman using carbon monoxide or other CO surrogates could provide a direct route to this compound. researchgate.netorganic-chemistry.orgrsc.orgnih.govchemistrysteps.com
| Substrate | Reagent | Catalyst/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Aryl Halides | Phenyl Formate | Pd(P(t-Bu)3) or Pd(Xantphos) | Phenyl Esters | up to 99 | nih.gov |
| Allylstannanes and Allyl Halides | CO2 | Pd(PPh3)4 | Allyl Esters | 50 | sfasu.edu |
| Aryl Halides | CO, H2O | Pd(OAc)2, K2CO3, PEG-400 | Aromatic Carboxylic Acids | up to 95 | organic-chemistry.org |
Oxidation-Based Strategies for Isochroman Ring Construction
Targeted Synthesis of this compound
The targeted synthesis of this compound involves strategies that precisely establish the isochroman core and install the carboxylic acid group at the C-3 position. These methods often focus on regioselectivity and, increasingly, on stereocontrol to access specific enantiomers.
Achieving regioselectivity at the C-3 position of the isochroman ring is a critical challenge in its synthesis. The C-3 carbon is a non-activated sp³-hybridized center, necessitating specific strategies for its functionalization.
One modern approach involves the direct C(sp³)–H bond functionalization of a pre-formed isochroman ring. acs.org Organocatalytic methods, for instance, can activate the C-H bond adjacent to the ring oxygen, allowing for the introduction of various nucleophiles. acs.org While direct carboxylation via this route is challenging, the introduction of a precursor functional group that can be subsequently oxidized to a carboxylic acid represents a viable pathway.
Alternative strategies build the ring in a manner that pre-installs the desired functionality. A diastereoselective palladium(0)-catalyzed carboiodination reaction, for example, can be used to construct functionalized isochroman rings with excellent control. nih.gov By choosing appropriate starting materials, a substituent can be placed at the C-3 position that serves as a handle for conversion into a carboxyl group in a subsequent synthetic step. nih.gov
These methods are summarized in the table below:
Table 1: Regioselective Strategies for C-3 Functionalization
| Strategy | Description | Key Features |
|---|---|---|
| Direct C-H Functionalization | Activation of the C-3 C-H bond on a pre-formed isochroman scaffold using a catalyst to introduce a new functional group. acs.org | Avoids pre-functionalization of substrates; regioselectivity is dictated by the catalyst and directing groups. |
| Cyclization of Functionalized Precursors | Construction of the isochroman ring from an acyclic precursor that already contains a masked or direct carboxyl functional group at the position destined to become C-3. nih.gov | Regioselectivity is inherent to the structure of the starting material; allows for complex substitution patterns. |
The biological activity of chiral molecules is often specific to a single enantiomer, making the development of stereoselective syntheses for enantiopure this compound a primary goal. The main strategies employed are the use of chiral auxiliaries, asymmetric catalysis, and the resolution of racemic mixtures.
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.orgsigmaaldrich.com
In the context of this compound, a prochiral precursor could be coupled to a chiral auxiliary, such as pseudoephedrine, to form a diastereomeric amide. wikipedia.org Subsequent functionalization to introduce the components of the isochroman ring or to modify the C-3 position would proceed diastereoselectively, guided by the steric influence of the auxiliary. The final step involves the cleavage of the auxiliary to release the enantiopure carboxylic acid. wikipedia.org This approach allows for the synthesis of either enantiomer by selecting the appropriate form of the chiral auxiliary. wikipedia.org
Table 2: Chiral Auxiliary-Based Synthesis Workflow
| Step | Process | Rationale |
|---|---|---|
| 1. Attachment | A prochiral substrate is covalently bonded to a chiral auxiliary (e.g., pseudoephedrine). wikipedia.org | Creates a diastereomeric intermediate. |
| 2. Diastereoselective Reaction | A key bond-forming or functionalization step is performed. | The chiral auxiliary directs the approach of reagents, favoring the formation of one diastereomer over the other. |
| 3. Cleavage | The chiral auxiliary is removed from the product molecule. wikipedia.org | Releases the enantiomerically pure target compound and allows for the recovery of the auxiliary. wikipedia.org |
Asymmetric catalysis utilizes a substoichiometric amount of a chiral catalyst to generate an enantiomerically enriched product from a prochiral substrate. This approach is highly efficient and atom-economical. Several catalytic systems have been developed for the asymmetric synthesis of isochroman derivatives.
One powerful method is the asymmetric hydrogenation of in situ generated isochromenylium (B1241065) intermediates. This has been achieved using a binary catalyst system composed of a Lewis acid like Cu(OTf)₂ and a chiral cationic ruthenium-diamine complex, affording chiral 1H-isochromenes with high enantioselectivity. researchgate.net These products can then be converted to the corresponding saturated isochroman core.
Another sophisticated strategy involves a bimetallic relay catalytic system for cascade reactions. For example, the combination of an achiral dirhodium salt and a chiral N,N'-dioxide-metal complex (such as with Fe(III) or Sc(III)) can catalyze an efficient O-H insertion/aldol cyclization of ketoacids with diazoketones. rsc.orgrsc.org This process generates chiral isochromanone derivatives, which are closely related to this compound, with good to excellent yields and high enantioselectivities (ee). rsc.orgrsc.org
Table 3: Examples of Asymmetric Catalysis for Isochroman Scaffolds
| Catalytic System | Reaction Type | Product Type | Enantioselectivity (ee) |
|---|---|---|---|
| Cu(OTf)₂ / Chiral Ru-diamine complex | Asymmetric Hydrogenation researchgate.net | Chiral 1H-Isochromenes | Good to Excellent |
| Rh₂(OAc)₄ / Chiral N,N'-dioxide-Fe(III) complex | Cascade O-H Insertion/Aldol Cyclization rsc.orgrsc.org | Chiral Isochromanones | Up to 97% ee |
| Rh₂(OAc)₄ / Chiral N,N'-dioxide-Sc(III) complex | Cascade O-H Insertion/Aldol Cyclization rsc.org | Chiral Isochromanones | 91–96% ee |
Enantiomeric resolution is a classical method used to separate a racemic mixture (a 50:50 mixture of two enantiomers) into its individual, enantiomerically pure components. nii.ac.jplibretexts.org
A primary technique for resolving carboxylic acids is the formation of diastereomeric salts. libretexts.org The racemic this compound is treated with an enantiomerically pure chiral base, such as brucine (B1667951) or (R)-1-phenylethanamine. libretexts.org This reaction produces a mixture of two diastereomeric salts ((R)-acid-(R)-base and (S)-acid-(R)-base), which, unlike enantiomers, have different physical properties, such as solubility. libretexts.org These salts can then be separated by fractional crystallization. After separation, the addition of a strong acid regenerates the individual, enantiomerically pure carboxylic acids. libretexts.org
Another powerful method is enzymatic kinetic resolution. In this approach, an ester derivative of the racemic acid (e.g., methyl isochroman-3-carboxylate) is treated with a hydrolase enzyme, such as an esterase or lipase. nih.gov The enzyme selectively catalyzes the hydrolysis of one enantiomer of the ester back to the carboxylic acid at a much faster rate than the other. nih.gov The reaction is stopped at approximately 50% conversion, resulting in a mixture of one enantiomer as the carboxylic acid and the other as the unreacted ester, which can then be separated by standard chemical techniques. nih.gov
Table 4: Comparison of Enantiomeric Resolution Techniques
| Technique | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Diastereomeric Salt Formation | Formation of separable diastereomeric salts with a chiral resolving agent. libretexts.org | Well-established, can be scaled up. | Requires stoichiometric amounts of a pure resolving agent; success is dependent on crystallization properties. |
| Enzymatic Kinetic Resolution | Enzyme-catalyzed selective reaction of one enantiomer in a racemic mixture. nih.gov | High enantioselectivity, mild reaction conditions. | Maximum theoretical yield for a single enantiomer is 50%; requires screening for a suitable enzyme. |
| Chiral Chromatography | Direct separation of enantiomers on a chiral stationary phase (CSP) column. | Can be used for both analytical and preparative scales; direct separation. | Requires specialized and often expensive equipment and columns. |
Stereoselective Synthesis of Enantiopure this compound
Advanced Derivatization Techniques for this compound
Once synthesized, the carboxylic acid functional group of this compound serves as a versatile handle for further modification. Advanced derivatization techniques are employed to convert the acid into other functional groups, enabling the exploration of structure-activity relationships or the synthesis of more complex molecules.
Common derivatization reactions include:
Esterification : The conversion of the carboxylic acid to an ester (e.g., methyl or ethyl ester) is often performed for purification, to act as a protecting group, or to facilitate analysis by gas chromatography (GC). colostate.educhromforum.org This can be achieved using reagents like trimethylsilyldiazomethane (B103560) or by acid-catalyzed reaction with an alcohol. chromforum.org
Amide Formation : Coupling the carboxylic acid with a primary or secondary amine to form an amide is a cornerstone of medicinal chemistry. This reaction is typically mediated by a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC), often with an additive like N-hydroxysulfosuccinimide to improve efficiency. thermofisher.com
Reduction : The carboxylic acid can be reduced to the corresponding primary alcohol, isochroman-3-ylmethanol. This transformation is commonly carried out using strong reducing agents like lithium aluminum hydride (LiAlH₄) and provides a precursor for further synthetic elaboration.
Table 5: Key Derivatization Reactions of this compound
| Reaction | Reagent(s) | Product Functional Group | Purpose |
|---|---|---|---|
| Esterification | H₂SO₄/Methanol (B129727); (Trimethylsilyl)diazomethane chromforum.org | Ester (-COOR) | Protection, Purification, Analysis colostate.edu |
| Amide Formation | Amine (R-NH₂), EDAC thermofisher.com | Amide (-CONHR) | Bioisosteric replacement, Synthesis of analogues |
| Reduction | Lithium aluminum hydride (LiAlH₄) | Primary Alcohol (-CH₂OH) | Further functionalization, Synthesis of derivatives |
| Conversion to Aliphatic Amine | N-(t-BOC)-propylenediamine, followed by TFA thermofisher.com | Aliphatic Amine (-CH₂CH₂CH₂NH₂) | Introduction of a basic center, Linker for conjugation thermofisher.com |
Esterification and Amidation Reactions of the Carboxylic Acid Moiety
The carboxylic acid group at the 3-position of the isochroman ring is a prime site for chemical modification through esterification and amidation reactions. These transformations are fundamental in organic synthesis and are widely employed to alter the physicochemical properties of the parent molecule, such as lipophilicity, solubility, and metabolic stability.
Esterification:
Ester derivatives of this compound are typically synthesized through the Fischer-Speier esterification method. This reaction involves the treatment of the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is often used in excess, or water is removed as it is formed.
A general representation of the Fischer-Speier esterification is as follows:
This compound + R-OH (Alcohol) ⇌ Isochroman-3-carboxylate ester + H₂O
| Catalyst | Alcohol (R-OH) | Resulting Ester |
| H₂SO₄ | Methanol | Methyl isochroman-3-carboxylate |
| HCl | Ethanol | Ethyl isochroman-3-carboxylate |
| p-TsOH | Propanol | Propyl isochroman-3-carboxylate |
Amidation:
The synthesis of amide derivatives from this compound involves its reaction with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid, as direct reaction with an amine is generally slow. Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields.
Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), which then readily reacts with an amine to form the corresponding amide.
A general scheme for amidation is:
This compound + R¹R²NH (Amine) → Isochroman-3-carboxamide + H₂O
| Activating Agent | Amine (R¹R²NH) | Resulting Amide |
| DCC, HOBt | Ammonia | Isochroman-3-carboxamide |
| EDC, HOBt | Aniline | N-phenylisochroman-3-carboxamide |
| SOCl₂ | Diethylamine | N,N-diethylisochroman-3-carboxamide |
Modifications of the Isochroman Ring System
Further diversification of the this compound structure can be achieved by modifying the isochroman ring itself. These modifications can be broadly categorized into electrophilic aromatic substitution on the benzene (B151609) ring and functionalization at the C-1 position.
Electrophilic Aromatic Substitution on the Benzene Ring
The benzene ring of the isochroman system is susceptible to electrophilic aromatic substitution (EAS) reactions, allowing for the introduction of various functional groups. The position of substitution is directed by the existing substituents on the ring. The ether oxygen of the isochroman ring is an ortho-, para-directing activator, while the alkyl portion and the C-3 carboxylic acid group are deactivating and meta-directing. The interplay of these directing effects will determine the regioselectivity of the substitution.
Common electrophilic aromatic substitution reactions include:
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst such as FeBr₃ or AlCl₃.
Friedel-Crafts Alkylation: Introduction of an alkyl group (-R) using an alkyl halide and a Lewis acid catalyst.
Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl halide or anhydride (B1165640) and a Lewis acid catalyst.
The specific conditions and the resulting isomeric products would depend on the interplay of the electronic and steric effects of the substituents already present on the this compound molecule.
Functionalization at the C-1 Position of Isochroman
The C-1 position of the isochroman ring, being a benzylic ether, is a key site for functionalization. Oxidative C-H bond functionalization represents a powerful strategy to introduce substituents at this position. For instance, organocatalytic methods have been developed for the C(sp³)–H bond functionalization of isochroman. organic-chemistry.org These reactions can lead to the introduction of various nucleophiles at the C-1 position.
Transition-metal-free coupling reactions of isochroman acetals with triorganoindium reagents in the presence of a Lewis acid like BF₃·OEt₂ can afford 1-substituted isochromans. organic-chemistry.org Furthermore, electrochemical cross-dehydrogenative coupling reactions between isochroman and unactivated ketones can provide α-substituted isochromans. organic-chemistry.org These methodologies offer pathways to a variety of C-1 functionalized isochroman derivatives, which can then be further elaborated.
| Reaction Type | Reagents | Functional Group Introduced at C-1 |
| Organocatalytic C-H Functionalization | Nucleophile, Catalyst | Various nucleophiles |
| Transition-metal-free coupling | R₃In, BF₃·OEt₂ | Alkyl or Aryl group |
| Electrochemical coupling | Ketone, MsOH | α-hydroxyalkyl group |
Introduction of Spirocyclic Systems
The construction of spirocyclic systems onto the isochroman framework represents an advanced synthetic strategy to create three-dimensionally complex molecules. Spirocycles can be introduced at various positions of the isochroman ring, with the C-1 and C-4 positions being common targets.
One conceptual approach involves the use of isatin (B1672199) and its derivatives in multicomponent reactions. For example, a three-component reaction of an arylamine, isatin, and a suitable cyclic ketone could potentially be adapted to form spiro[dihydropyridine-oxindole] derivatives fused to the isochroman system.
Another strategy could involve the intramolecular cyclization of a suitably functionalized isochroman derivative. For instance, an isochroman bearing a nucleophilic side chain at the C-4 position could undergo cyclization with an electrophilic center to form a spirocycle. While specific examples directly utilizing this compound are not extensively reported, the synthesis of spiro[isothiochromene-3,5′-isoxazol]-4(1H)-ones suggests that the isochroman skeleton is amenable to the formation of spirocyclic structures. mdpi.com
Incorporation of Heterocyclic Moieties
The incorporation of heterocyclic moieties into the this compound structure can be achieved through several synthetic routes. A straightforward method involves the amidation of the carboxylic acid group with a heterocyclic amine. This approach allows for the direct attachment of a wide variety of nitrogen-containing heterocycles.
Furthermore, isochroman-fused heterocyclic rings can be synthesized. For instance, isochroman-fused pyridones, pyrimidines, and quinolines have been reported. researchgate.net These syntheses often involve the cyclization of a precursor that contains both the isochroman core and the necessary functionalities to form the new heterocyclic ring.
The synthesis of heterocyclic derivatives of coumarin-3-carboxylic acid, a structurally related compound, provides insights into potential synthetic pathways. For example, the reaction of coumarin-3-carboxylic acid with thiosemicarbazide (B42300) can lead to the formation of triazole and triazoline derivatives. nih.gov Similar strategies could be explored for the synthesis of heterocyclic derivatives of this compound.
| Method of Incorporation | Heterocyclic Moiety |
| Amidation with heterocyclic amine | Pyridine, Piperidine, Morpholine, etc. |
| Ring fusion | Pyridone, Pyrimidine, Quinoline |
| Derivatization of carboxylic acid | Triazole, Triazoline |
Medicinal Chemistry and Structure Activity Relationship Sar Studies of Isochroman 3 Carboxylic Acid Derivatives
Isochroman-3-carboxylic Acid as a Privileged Scaffold in Drug Discovery
The this compound moiety is considered a "privileged scaffold" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them valuable starting points for the development of new drugs. nih.govmdpi.com The inherent structural features of this compound allow for the introduction of diverse substituents, enabling the fine-tuning of its physicochemical and pharmacological properties. nih.govwisc.edu This adaptability has been exploited to create libraries of derivatives with a broad spectrum of biological activities. nih.gov The rigid bicyclic system of the isochroman (B46142) core provides a defined spatial arrangement for functional groups, which can lead to high-affinity interactions with biological macromolecules. nih.gov Natural products containing privileged scaffolds, like the isochroman unit, are considered biologically prevalidated platforms for designing compound libraries in the quest for new drug candidates. hebmu.edu.cn
Exploration of Biological Activities and Therapeutic Potential
The therapeutic potential of this compound derivatives has been explored across various disease areas, leading to the identification of compounds with significant biological activities. researchgate.netnih.gov These activities are often linked to the specific substitution patterns on the isochroman ring and the carboxylic acid group.
Protein tyrosine phosphatase 1B (PTP1B) is a key enzyme in the regulation of insulin and leptin signaling pathways, making it a validated target for the treatment of type 2 diabetes and obesity. nih.govresearchgate.net Inhibition of PTP1B can enhance insulin sensitivity, mimicking several of its actions, such as promoting glucose uptake and inhibiting lipolysis. juniperpublishers.com A series of novel isochroman mono-carboxylic acid derivatives have been synthesized and evaluated for their ability to inhibit PTP1B in vitro. nih.gov
Structure-activity relationship studies revealed that the potency of these derivatives is significantly influenced by the nature of the substituent on the isochroman ring. nih.gov For instance, the introduction of a dithiolane ring with a five-carbon spacer attached to the isochroman ring was associated with high potency. nih.gov One of the most potent compounds identified from this series, compound 4n , exhibited an IC50 value of 51.63 ± 0.91 nM against PTP1B. nih.gov The development of potent and selective PTP1B inhibitors remains a challenge due to the enzyme's structural properties and ubiquitous expression. nih.gov
Table 1: PTP1B Inhibitory Activity of Selected this compound Derivatives
| Compound | IC50 (nM) for PTP1B Inhibition |
|---|---|
| 4n | 51.63 ± 0.91 |
Data sourced from a study on novel isochroman carboxylic acid derivatives as potential anti-diabetic agents. nih.gov
Derivatives of this compound have also been investigated for their potential as anticancer agents. nih.govnih.gov The anticancer properties of these compounds are often attributed to their ability to interfere with various cellular processes in cancer cells, such as proliferation and survival. researchgate.netfrontiersin.org For example, a series of new isothiocoumarin-3-carboxylic acid derivatives, which are structurally related to isochroman-3-carboxylic acids, were synthesized and screened for their anticancer activity. nih.gov
One of the most active compounds in this series was 7,8-dimethoxy-1-oxo-1H-isothiochromene-3-carboxylic acid (4-phenylthiazol-2-yl)-amide, which demonstrated significant antimitotic activity with a GI50 value of 1.28 μM against the NCI-H322M lung cancer cell line. nih.gov The structure-activity relationship studies in this context often focus on the substituents on both the isochroman core and the carboxylic acid amide group to enhance potency and selectivity against cancer cell lines. researchgate.net
Inflammation is a biological response to harmful stimuli, and chronic inflammation is implicated in a wide range of diseases. nih.govmdpi.com this compound derivatives have been shown to possess anti-inflammatory properties. nih.gov The anti-inflammatory activity of these compounds is often evaluated by their ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins. scispace.commdpi.com
For instance, 1-methyl-isochroman-1-yl acetic acid, a derivative of isochroman, exhibited anti-inflammatory activity comparable to the standard drug indomethacin in a carrageenan-induced paw edema assay in rats. scispace.com Structure-activity relationship studies have indicated that the presence of an acidic side chain, a central aryl or heteroaryl moiety, and a hydrophobic residue are important structural features for the anti-inflammatory activity of this class of compounds. scispace.com The amide bond has also been identified as a key radical for the anti-inflammatory effect in some chromone derivatives. nih.gov
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in various diseases. mdpi.com Isochroman derivatives have been investigated for their antioxidant potential. nih.govresearchgate.netnih.govfao.org The antioxidant activity of these compounds is often associated with their ability to scavenge free radicals. isca.meresearchgate.net
Isochroman derivatives of the natural olive oil phenol hydroxytyrosol have been synthesized and their antioxidant properties evaluated. researchgate.netnih.gov Structure-activity relationship studies revealed that the antioxidant activity was related to lipophilicity and the number of free hydroxyl groups. researchgate.netnih.gov Free o-diphenolic groups were found to be important for activity in oils, while radical-scavenging activities were related to the number of free hydroxyl moieties. nih.gov In some 4-acyl isochroman-1,3-diones, the antioxidant properties were found to increase with the electron-withdrawing character of the acyl substituent. isca.me
Isochroman derivatives have also been explored for their potential to treat central nervous system (CNS) disorders. researchgate.netnih.gov The isochroman scaffold is present in molecules that have shown activity as dopamine D4 receptor antagonists, suggesting a potential role in neurological and psychiatric conditions. researchgate.net The development of isochroman-based compounds for CNS applications often involves modifications to enhance blood-brain barrier permeability and target specific receptors or enzymes in the brain. researchgate.net
Antimicrobial and Antitrypanosomal Properties
While the broader isochroman class of compounds has been noted for general antimicrobial potential, specific data on the antimicrobial activity of this compound derivatives are not extensively detailed in the current scientific literature.
However, studies have been conducted on closely related structures, such as isothiocoumarin-3-carboxylic acid derivatives, for their antitrypanosomal activity. Isothiocoumarins are sulfur analogs of isocoumarins, which are structurally related to isochromans. In a study evaluating a series of new isothiocoumarin-3-carboxylic acid derivatives against Trypanosoma brucei brucei, the protozoan parasite responsible for African trypanosomiasis, the investigated compounds did not show significant antiparasitic effects nih.gov. This finding suggests that this particular scaffold may not be a promising avenue for the development of new antitrypanosomal agents.
Fatty Acid Synthase (FAS) Inhibition
Fatty Acid Synthase (FAS) is recognized as a significant target in the development of anticancer therapies due to its overexpression in many cancer cells nih.govresearchgate.netnih.gov. Various classes of chemical compounds have been investigated as FAS inhibitors nih.govpatsnap.com. However, based on a review of the available literature, there is no specific information detailing the evaluation of this compound derivatives as inhibitors of Fatty Acid Synthase.
ORL1-receptor Antagonist Activity
The Opioid Receptor-Like 1 (ORL1), also known as the nociceptin/orphanin FQ (N/OFQ) receptor, is a target for developing new analgesics and treatments for other central nervous system disorders nih.govnih.govwikipedia.org. While various non-peptide and peptide molecules have been developed as antagonists for this receptor nih.gov, there is currently no published research specifically identifying or evaluating this compound derivatives for ORL1-receptor antagonist activity.
Serine Acetyltransferase Inhibition
In the field of antibacterial drug discovery, enzymes involved in essential biosynthetic pathways are attractive targets. However, there is no information available in the reviewed scientific literature regarding the investigation of this compound derivatives as inhibitors of serine acetyltransferase. Research on inhibitors for acetyltransferase enzymes has focused on other chemical scaffolds nih.gov.
Structure-Activity Relationship (SAR) Analysis
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. For this compound derivatives, SAR analyses have provided insights into how molecular modifications influence biological activity.
Impact of Carboxylic Acid Position and Modifications
The carboxylic acid group is a key functional group that can participate in crucial binding interactions with biological targets, often acting as a hydrogen bond donor or acceptor msu.edu. Its acidic nature also allows for ionic interactions. Modifications of this group, such as conversion to esters or amides, can significantly alter a compound's potency, selectivity, and pharmacokinetic properties msu.edu. For the related coumarin-3-carboxylic acid scaffold, esterification has been explored to create new derivatives mdpi.com. However, specific SAR studies detailing the effects of altering or modifying the carboxylic acid group at the 3-position of the isochroman ring are not extensively available in the current literature.
Influence of Substituents on the Isochroman Ring
The substitution pattern on the isochroman ring system plays a critical role in determining biological activity. SAR studies on a series of novel isochroman mono-carboxylic acid derivatives designed as inhibitors of protein tyrosine phosphatase 1B (PTP1B) revealed specific structural requirements for high potency nih.gov.
Key findings from this research indicated that:
High potency was generally associated with the presence of a dithiolane ring.
The linker or spacer connecting the dithiolane ring to the isochroman core was crucial. A spacer of five carbons was found to be optimal for inhibitory activity nih.gov.
This demonstrates that specific, and often bulky, substituents attached to the isochroman ring via a flexible linker can significantly enhance interaction with the target enzyme, leading to improved biological activity.
The table below summarizes the SAR findings for PTP1B inhibition.
| Compound Modification | Observed Activity | Reference |
| Addition of a dithiolane ring with a five-carbon spacer to the isochroman ring | High potency | nih.gov |
Role of Side Chains and Their Length in Biological Activity
The biological activity of isochroman derivatives can be significantly influenced by the nature, size, and length of side chains attached to the core structure. Structure-activity relationship (SAR) studies aim to systematically modify these side chains to optimize potency, selectivity, and pharmacokinetic properties. While specific SAR data on this compound is limited in publicly available literature, principles can be drawn from studies on closely related isocoumarin (B1212949) and 3,4-dihydroisocoumarin structures.
The introduction of different functional groups within the side chains is also a key strategy. For instance, studies on other heterocyclic carboxylic acid derivatives show that adding groups capable of hydrogen bonding, or aromatic rings for potential π-stacking interactions, can drastically alter biological outcomes nih.govnih.gov. The esterification or amidation of a carboxylic acid group, for example, often leads to a complete loss of a specific biological activity, indicating the crucial role of the acid moiety in forming salt bridges or hydrogen bonds with a biological target drugdesign.org. The strategic modification of side chains, therefore, is a critical step in the optimization of lead compounds to enhance efficacy and develop new therapeutic agents researchgate.net.
| Compound Class | R Group (Side Chain at C-3) | Synthetic Precursor (Aldehyde) | Reference |
| 3-Alkyl-dihydroisocoumarin-4-carboxylic acid | Heptyl | Octanal | mdpi.com |
| 3-Alkyl-dihydroisocoumarin-4-carboxylic acid | Nonyl | Decanal | mdpi.com |
| 3-Alkyl-dihydroisocoumarin-4-carboxylic acid | Decyl | Undecanal | mdpi.com |
Conformational Analysis and Bioactive Conformations
The three-dimensional shape, or conformation, of a molecule is critical for its interaction with biological targets. For flexible molecules like this compound derivatives, which possess a non-aromatic heterocyclic ring, understanding the accessible conformations and identifying the specific "bioactive" conformation—the shape the molecule adopts when it binds to its target—is a cornerstone of rational drug design mdpi.com. The isochroman ring system is not planar and can adopt several low-energy conformations, such as sofa and half-chair forms.
Conformational analysis of related 3,4-disubstituted 3,4-dihydroisocoumarins has been performed using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly by analyzing the vicinal coupling constants between protons H-3 and H-4 (³J3,4) mdpi.com. These studies revealed that the preferred conformation depends on the relative stereochemistry (cis or trans) of the substituents. For cis-isomers, which favor a synclinal (gauche) orientation of the protons, the heterocyclic ring tends to adopt a sofa conformation. In contrast, trans-isomers favor an antiperiplanar (trans) orientation of these protons, resulting in a half-chair conformation of the ring mdpi.com. The specific alkyl side chain at the C-3 position can further influence the conformational equilibrium mdpi.com.
Identifying the bioactive conformation is often a challenge but is crucial for understanding SAR and for designing more rigid analogs that are "locked" in this active shape, potentially leading to increased potency and selectivity mdpi.com. Computational methods, including molecular mechanics and Density Functional Theory (DFT) calculations, are frequently employed to explore the conformational landscape and calculate the relative energies of different conformers nih.govnih.gov. Studies have shown that for a majority of drug-like molecules, the bioactive conformation is typically low in energy, often within 3 kcal/mol of the most stable conformation in solution nih.gov. By combining experimental data with computational modeling, researchers can build a comprehensive picture of the structural and dynamic properties that govern the biological activity of isochroman derivatives mdpi.comnih.gov.
Bioisosteric Replacements of the Carboxylic Acid Functional Group
Commonly employed bioisosteres for carboxylic acids can be broadly categorized as acidic or non-neutral groups that mimic the charge and hydrogen bonding capabilities of the carboxylate. These include tetrazoles, acyl sulfonamides, hydroxamic acids, and various acidic heterocycles like isoxazolols and oxadiazoles nih.govhyphadiscovery.comnih.gov. Neutral bioisosteres that rely on hydrogen bonding or other non-ionic interactions are also explored, particularly when improved cell permeability is a primary goal nih.govhyphadiscovery.com. The choice of a bioisostere involves a careful balance of modulating acidity (pKa), lipophilicity, polarity, and metabolic stability to achieve an optimal pharmacological profile nih.govugent.be.
Strategies to Modulate Pharmacokinetic and Pharmacodynamic Properties
Bioisosteric replacement of a carboxylic acid is a powerful tool to fine-tune both the pharmacokinetic (PK) and pharmacodynamic (PD) properties of a drug candidate drughunter.comugent.be. Pharmacokinetics, which describes the absorption, distribution, metabolism, and excretion (ADME) of a drug, is heavily influenced by physicochemical properties like acidity and lipophilicity researchgate.net. By swapping the carboxylic acid for a bioisostere, chemists can strategically alter these properties. For example, replacing a carboxylic acid (pKa ≈ 4-5) with a sulfonamide (pKa ≈ 9-10) significantly reduces acidity, which can impact absorption and distribution drughunter.com. Tetrazoles have a pKa similar to carboxylic acids (≈ 4.5-4.9) and can often maintain similar ionic interactions at the target site drughunter.com.
These modifications also directly impact pharmacodynamics, which relates to the drug's effect on its target. The geometry and electronic properties of the bioisostere must allow it to engage in the same critical binding interactions as the original carboxylic acid nih.govresearchgate.net. A successful replacement can sometimes lead to improved potency or selectivity. For instance, the discovery of the angiotensin II antagonist losartan showed that replacing a carboxylic acid with a tetrazole ring resulted in a 10-fold increase in potency and a significantly lower efficacious dose drughunter.com. The selection of a bioisostere is therefore a multi-parameter optimization problem, aiming to preserve or enhance target engagement while improving the molecule's ability to reach and remain in the body at therapeutic concentrations nih.govugent.be.
Minimizing Metabolic Instability and Toxicity
Beyond permeability issues, the carboxylic acid group can be a site of metabolic instability and a source of toxicity drughunter.comnih.gov. A primary metabolic pathway for carboxylic acids is conjugation with glucuronic acid, catalyzed by UGT enzymes, to form acyl glucuronides hyphadiscovery.comresearchgate.net. While glucuronidation is typically a detoxification pathway, acyl glucuronides are chemically reactive metabolites nih.govresearchgate.net. They can undergo intramolecular rearrangement (acyl migration) and can covalently bind to proteins, which is hypothesized to trigger idiosyncratic drug toxicities, such as liver or kidney injury, by initiating an immune response researchgate.netnih.govresearchgate.netdntb.gov.ua. Several drugs containing carboxylic acids have been withdrawn from the market due to such unforeseen toxicity nih.gov.
Replacing the carboxylic acid with a bioisostere that does not form reactive acyl glucuronides is a critical de-risking strategy in drug discovery hyphadiscovery.comnih.gov. Functional groups like tetrazoles and sulfonamides are resistant to this metabolic pathway drughunter.comhyphadiscovery.com. Tetrazoles, for example, may undergo N-glucuronidation, but these metabolites are generally stable and not associated with the reactivity seen in acyl glucuronides hyphadiscovery.com. By designing out the structural alert for acyl glucuronide formation, medicinal chemists can significantly reduce the risk of metabolism-related toxicity, leading to safer drug candidates nih.govresearchgate.net. This proactive approach to minimizing metabolic instability is a key application of bioisosteric replacement ugent.beresearchgate.net.
Advanced Applications in Chemical Biology and Material Science
Isochroman-3-carboxylic Acid in Natural Product Synthesis and Analog Design
The isochroman (B46142) motif is a privileged structure found in a wide array of natural products and synthetic compounds that exhibit significant biological activities. nih.govresearchgate.net Its derivatives have been investigated for various therapeutic applications, including antihypertensive, antimicrobial, and antitumor roles. nih.govresearchgate.net this compound and its related structures serve as crucial intermediates and foundational scaffolds for the synthesis of these complex molecules and the design of novel analogs with improved potency and selectivity.
The synthesis of isochroman derivatives is a key area of research, with methods like the oxa-Pictet–Spengler reaction being employed to construct the core ring system. nih.gov This reaction, and variations thereof, allow for the introduction of diverse substituents, enabling the creation of libraries of isochroman-based compounds for biological screening. For example, derivatives of 7,8-dihydroxy-3-methyl-isochromanone-4 have been used as lead compounds to design and synthesize hybrids bearing an arylpiperazine moiety, resulting in potent α1-adrenergic receptor antagonists with antihypertensive activity. nih.gov
The carboxylic acid group at the 3-position is particularly important for analog design. It can be converted into a wide range of other functional groups, such as esters, amides, or alcohols, to probe structure-activity relationships (SAR). This functional handle allows for the systematic modification of the molecule's physicochemical properties, such as polarity, hydrogen bonding capacity, and steric profile, which are critical for optimizing interactions with biological targets. Furthermore, natural products containing the isochroman core, such as 3,7-dimethyl-8-hydroxy-6-methoxyisochroman, have been shown to possess herbicidal activity, and synthetic routes have been developed to produce these compounds and their derivatives for agricultural applications. google.com
| Compound Class/Natural Product | Core Structure | Noted Biological Activity or Application | Reference |
|---|---|---|---|
| Isochroman-fused coumarins | Isochroman | Antifungal | researchgate.net |
| 3,7-dimethyl-8-hydroxy-6-methoxyisochroman (DHMI) | Isochroman | Herbicidal, plant growth inhibition | google.com |
| 7,8-Dihydroxy-3-methyl-isochromanone-4 (XJP) Hybrids | Isochromanone | Antihypertensive (α1-adrenergic receptor antagonists) | nih.gov |
| General Isochroman Derivatives | Isochroman | CNS, antioxidant, antimicrobial, antitumor, anti-inflammatory | researchgate.net |
Development of Chemical Probes and Tools
Chemical probes are essential small molecules used to study and manipulate biological processes and validate potential drug targets. nih.govresearcher.life An ideal chemical probe is potent, selective, and engages its target in a cellular context. researchgate.net While specific, well-characterized probes based on this compound are not yet widely reported, the scaffold possesses features that make it an excellent starting point for probe development.
The isochroman core is a recognized "privileged scaffold," meaning it is capable of binding to multiple biological targets with high affinity. nih.govresearchgate.net This makes its derivatives attractive candidates for development into tool compounds. The carboxylic acid at the 3-position provides a convenient attachment point, or "handle," for conjugation to reporter tags (e.g., fluorophores, biotin) or affinity matrices, which are crucial for visualizing biological processes or identifying protein targets.
The development process for a chemical probe based on this compound would involve:
Identification of a Bioactive Scaffold: Starting with an isochroman derivative that shows activity against a specific protein target.
SAR Optimization: Synthesizing analogs to improve potency and, crucially, selectivity against related proteins.
Handle Installation: Modifying the carboxylic acid group or another position on the molecule to attach a linker without disrupting biological activity.
Conjugation: Attaching a functional reporter group to the linker.
Validation: Confirming that the final probe retains potency and selectivity and can be used to measure target engagement in cells. nih.gov
PROTACs (PROteolysis TArgeting Chimeras) are another class of chemical tools used to induce the degradation of a target protein. rsc.org A PROTAC consists of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. The carboxylic acid of this compound could be readily functionalized to serve as the attachment point for a linker in the synthesis of a novel PROTAC, should a derivative be found to bind a target of interest.
Integration into Bioconjugation and Ligand Design
Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule such as a protein or nucleic acid. nih.gov The carboxylic acid functional group is one of the most versatile handles for bioconjugation due to its ability to form stable amide bonds with primary amines, such as the side chain of lysine (B10760008) residues in proteins. frontiersin.org
This compound can be readily integrated into bioconjugation strategies. The standard method involves activating the carboxylic acid with a carbodiimide (B86325) reagent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of N-hydroxysuccinimide (NHS) to form a more stable, amine-reactive NHS-ester. This activated intermediate then reacts efficiently with amine groups on a target biomolecule under mild, aqueous conditions to form a robust amide linkage. youtube.com This strategy could be used to attach the isochroman moiety to antibodies, peptides, or other macromolecules to create novel therapeutics, diagnostics, or research tools.
In the context of ligand design, the this compound structure is valuable for its dual features: the isochroman scaffold can serve as a pharmacophore that binds to a target protein, while the carboxylate group can act as a versatile coordination site for metal ions. researchgate.netnih.gov In coordination chemistry, carboxylate ligands are widely used to construct metal complexes with tailored geometries and properties. libretexts.org By coordinating this compound to a metal center (e.g., copper, zinc, dysprosium), it is possible to design novel compounds for applications in catalysis, medical imaging (e.g., as contrast agents), or therapy. nih.govmdpi.com
| Reaction Type | Functional Groups Involved | Resulting Linkage | Typical Reagents | Application |
|---|---|---|---|---|
| Amide Bond Formation | Carboxylic Acid + Primary Amine | Amide | EDC, NHS | Protein labeling, antibody-drug conjugates |
| Esterification | Carboxylic Acid + Alcohol | Ester | Acid catalyst (e.g., H₂SO₄), DCC | Prodrug synthesis, polymer attachment |
| Metal Coordination | Carboxylate + Metal Ion | Coordination Bond | Metal salts (e.g., CuCl₂, Zn(OAc)₂) | Design of metal-organic frameworks, catalysts |
Potential in Polymer and Advanced Material Development
The unique structural characteristics of this compound make it an intriguing candidate for the development of advanced polymers and materials. The rigid, bicyclic isochroman unit can impart specific thermal and mechanical properties to a polymer backbone, while the carboxylic acid provides a reactive site for polymerization.
One potential application is in the synthesis of polyesters or polyamides. Carboxylic acids are common monomers used in step-growth polymerization. This compound could be used as a monomer, or co-monomer, in polycondensation reactions with diols or diamines to create novel polymers. The incorporation of the bulky isochroman group into the polymer chain could increase the glass transition temperature (Tg), enhancing thermal stability, and influence the material's mechanical properties. rsc.org
A particularly promising area is the use of this compound as an organic linker in the construction of Metal-Organic Frameworks (MOFs). researchgate.net MOFs are crystalline, porous materials constructed from metal ions or clusters connected by organic ligands. nih.gov The choice of organic ligand is critical as it defines the pore size, shape, and chemical environment of the resulting framework. nih.gov As a multifunctional ligand, this compound could be used to build MOFs with unique topologies. The isochroman units would line the pores of the material, creating a specific environment for applications such as:
Gas Storage and Separation: The defined pore structure could allow for selective adsorption of certain gases.
Catalysis: The isochroman moiety could be further functionalized to introduce catalytic sites within the MOF.
Sensing: The framework could be designed to change its optical or electronic properties upon binding of a target analyte in the pores.
The synthesis of such materials would typically involve solvothermal methods, where the this compound ligand and a metal salt are heated in a solvent to promote the self-assembly of the crystalline MOF structure. nih.gov
Analytical and Spectroscopic Characterization Methods in Research
Chromatographic Techniques for Purity Assessment and Separation
Chromatography is a fundamental tool for separating Isochroman-3-carboxylic acid from reaction mixtures and for determining its purity. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the compound's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and purification of this compound due to its non-volatile nature. Reversed-phase HPLC is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase.
A typical HPLC method for this compound would involve a C18 column. The mobile phase would likely consist of a mixture of an aqueous solution with an organic modifier, such as acetonitrile (B52724) or methanol (B129727). To ensure the carboxylic acid is in its non-ionized form for better retention and peak shape, an acid like formic acid or trifluoroacetic acid is usually added to the mobile phase. Detection is typically achieved using a UV detector, as the benzene (B151609) ring in the isochroman (B46142) structure absorbs UV light.
Table 1: Representative HPLC Conditions for this compound Analysis
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | A time-based gradient from a higher concentration of A to a higher concentration of B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its low volatility and the polar nature of the carboxylic acid group, which can lead to poor peak shape and thermal decomposition in the hot injector port. To overcome these limitations, derivatization is a necessary step to convert the carboxylic acid into a more volatile and thermally stable ester or silyl (B83357) ester.
Common derivatization agents for carboxylic acids include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or esterifying agents like diazomethane (B1218177) or an alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst. The resulting derivative can then be analyzed on a nonpolar capillary GC column, such as one with a 5% phenyl polysiloxane stationary phase. Detection is typically performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
Table 2: General GC Derivatization and Analysis Parameters for this compound
| Step | Parameter | Details |
| Derivatization | Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |
| Reaction | The sample is heated with the reagent in a sealed vial. | |
| GC Analysis | Column | DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium | |
| Inlet Temperature | 250 °C | |
| Oven Program | A temperature gradient, e.g., starting at 100 °C and ramping up to 280 °C. | |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | |
| Detector Temperature | 300 °C (for FID) |
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for the definitive structural confirmation of this compound. Each technique provides unique information about the molecule's connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of this compound. Both ¹H NMR and ¹³C NMR are utilized to map out the carbon and proton framework of the molecule.
In the ¹H NMR spectrum, the protons of the isochroman ring system would exhibit characteristic chemical shifts and coupling patterns. The aromatic protons would appear in the downfield region (typically δ 7.0-7.5 ppm). The benzylic protons of the -O-CH₂- group would likely be observed around δ 4.5-5.0 ppm, while the protons of the -CH₂-CH- group would appear further upfield. The proton of the carboxylic acid group is typically a broad singlet in the very downfield region of the spectrum (δ 10-13 ppm).
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is characteristically found in the downfield region (δ 170-185 ppm) princeton.edu. The aromatic carbons would resonate in the δ 120-140 ppm range, while the carbons of the isochroman ring would appear in the upfield region.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 (br s) | 170.0 - 185.0 |
| Aromatic (C₆H₄) | 7.0 - 7.5 (m) | 120.0 - 140.0 |
| Benzylic (-O-CH₂-) | 4.5 - 5.0 (m) | ~70.0 |
| Aliphatic (-CH₂-CH-) | 2.5 - 3.5 (m) | ~30.0 - 40.0 |
| Methine (-CH-COOH) | 3.5 - 4.5 (m) | ~40.0 - 50.0 |
Note: These are predicted values and may vary depending on the solvent and other experimental conditions.
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of this compound, which aids in its identification. For direct analysis, techniques like Electrospray Ionization (ESI) are suitable, especially when coupled with liquid chromatography (LC/ESI-MS/MS).
In the mass spectrum, the molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ would be observed, confirming the molecular weight of 178.18 g/mol . Common fragmentation patterns for carboxylic acids include the loss of a water molecule (-18 Da), the loss of the carboxyl group as COOH (-45 Da), or the loss of CO₂ (-44 Da) nist.gov. The fragmentation of the isochroman ring would also produce characteristic ions.
LC/ESI-MS/MS allows for more detailed structural analysis. In this technique, the precursor ion corresponding to this compound is selected and fragmented, and the resulting product ions are analyzed. This provides a fragmentation fingerprint that is highly specific to the molecule's structure.
Table 4: Expected Key Fragments in the Mass Spectrum of this compound
| m/z Value | Possible Fragment Identity |
| 178 | Molecular Ion [M]⁺ |
| 160 | [M - H₂O]⁺ |
| 133 | [M - COOH]⁺ |
| 134 | [M - CO₂]⁺ |
| 105 | Fragment from isochroman ring cleavage |
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The IR spectrum of this compound would be dominated by the characteristic absorptions of the carboxylic acid group and the aromatic ring.
A very broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer nih.govisca.mersc.org. The C=O stretching vibration of the carbonyl group will give rise to a strong, sharp peak typically between 1700 and 1725 cm⁻¹ thieme-connect.de. The C-O stretching of the carboxylic acid and the ether linkage in the isochroman ring would appear in the fingerprint region, between 1210-1320 cm⁻¹ isca.me. Additionally, C-H stretching vibrations from the aromatic and aliphatic portions of the molecule would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.
Table 5: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid (-OH) | O-H Stretch | 2500-3300 | Broad, Strong |
| Carbonyl (C=O) | C=O Stretch | 1700-1725 | Strong, Sharp |
| C-O Stretch | Carboxylic Acid/Ether | 1210-1320 | Medium to Strong |
| Aromatic C-H | C-H Stretch | 3000-3100 | Medium |
| Aliphatic C-H | C-H Stretch | 2850-3000 | Medium |
| Aromatic C=C | C=C Stretch | 1450-1600 | Medium to Weak |
Advanced Crystallography for Absolute Configuration Determination (e.g., X-ray Diffraction)
X-ray diffraction is an indispensable technique for the unambiguous determination of the absolute configuration of chiral molecules like this compound. This method provides precise information about the spatial arrangement of atoms in a crystalline solid, allowing for the definitive assignment of stereochemistry.
While a crystal structure for this compound itself is not publicly documented, a detailed crystallographic study on a closely related derivative, (3R,4S)-6,8-dihydroxy-3,4,5-trimethyl-1-oxoisochroman-7-carboxylic acid, provides significant insight into the application of this technique for this class of compounds. This research serves as an excellent case study for the determination of absolute configuration in isochroman systems.
In the study of this derivative, single-crystal X-ray diffraction analysis was employed to elucidate its three-dimensional structure. The compound was found to crystallize in the orthorhombic system, which is one of the seven crystal systems. The specific arrangement of the atoms in the crystal lattice was described by the space group P2₁2₁2₁, a chiral space group, which is a prerequisite for determining the absolute configuration of an enantiomerically pure substance.
The crystallographic analysis not only confirmed the connectivity of the atoms but also established the relative and absolute stereochemistry at the chiral centers. The absolute configuration was determined to be (3R,4S), providing a definitive stereochemical assignment. semanticscholar.org This was achieved by analyzing the anomalous dispersion effects of the scattered X-rays, which allows for the differentiation between a molecule and its mirror image.
Table 2: Crystallographic Data for (3R,4S)-6,8-dihydroxy-3,4,5-trimethyl-1-oxoisochroman-7-carboxylic acid semanticscholar.org
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₃H₁₄O₆ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 9.104(2) |
| b (Å) | 10.325(2) |
| c (Å) | 26.343(5) |
| V (ų) | 2476.1 |
| Z | 8 |
| Temperature (K) | 293 |
| Rgt(F) | 0.041 |
This data provides a detailed crystallographic fingerprint of the molecule, confirming its specific solid-state structure and absolute stereochemistry.
Computational Chemistry and Molecular Modeling of Isochroman 3 Carboxylic Acid Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, based on the principles of quantum mechanics, can elucidate the electronic structure, geometry, and reactivity of isochroman-3-carboxylic acid.
High-level quantum chemical calculations, such as those employing density functional theory (DFT), can be used to determine the optimized geometry of this compound and its derivatives. nih.gov Such calculations provide precise information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional conformation. The distribution of electrons within the molecule can be visualized through molecular electrostatic potential (MEP) maps, which highlight regions of positive and negative charge. ucalgary.ca For a carboxylic acid derivative, the carbonyl carbon atom is an electrophilic center, making it susceptible to nucleophilic attack, a key step in many biochemical reactions. ucalgary.calibretexts.org
Table 1: Representative Quantum Chemical Methods and Their Applications
| Computational Method | Information Obtained | Relevance to this compound |
|---|---|---|
| Density Functional Theory (DFT) | Optimized molecular geometry, electronic structure, reaction energies. osti.gov | Predicts the stable conformation and electronic properties. |
| Ab initio methods (e.g., MP2) | Accurate energies, electron correlation effects. nih.gov | Provides a high-fidelity understanding of the molecule's energetics. |
Molecular Docking and Dynamics Simulations for Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. beilstein-journals.org It is widely used to predict the binding mode of a ligand (like an this compound derivative) to the active site of a protein. rsc.org The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding pocket and scoring them based on their predicted binding affinity. beilstein-journals.org
For example, in a study on isocoumarin (B1212949) analogues as antimicrobial agents, molecular docking was used to predict the affinity and orientation of the synthesized compounds within the crystal structure of UDP-N-acetylmuramate-L-alanine ligase, an essential bacterial enzyme. rsc.org The results indicated that the isocoumarin nucleus binds within a specific pocket, interacting with key amino acid residues. rsc.org The binding energies calculated from these docking studies can help rank potential inhibitors, with lower binding energies typically indicating a more stable complex. rsc.org
Following molecular docking, molecular dynamics (MD) simulations are often employed to study the dynamic behavior of the ligand-protein complex over time. nih.govnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of conformational changes, the stability of interactions, and the role of solvent molecules. nih.govmdpi.com These simulations can validate the binding poses predicted by docking and provide insights into the flexibility of the protein and the ligand upon binding. mdpi.com Analysis of MD trajectories can reveal crucial information about the stability of hydrogen bonds and other non-covalent interactions that are critical for the ligand's biological activity. nih.gov
Table 2: Example of Docking Results for Isocoumarin Derivatives against UDP-N-acetylmuramate-L-alanine Ligase
| Compound | Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|
| Derivative 4a | -10.33 | Specific pocket amino acids rsc.org |
| Derivative 4c | -10.05 | Specific pocket amino acids rsc.org |
| Derivative 4f | -10.63 | Specific pocket amino acids rsc.org |
This table is based on data for isocoumarin derivatives, which are structurally related to this compound, to illustrate the application of molecular docking. rsc.org
Pharmacophore Modeling and Virtual Screening
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. nih.gov Pharmacophore modeling is a powerful tool in drug discovery, used to identify the key steric and electronic features required for a molecule to bind to a specific target. dovepress.com These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.gov
A pharmacophore model for this compound derivatives could be developed based on the structure of a known active compound (ligand-based) or from the structure of the target protein's active site (structure-based). nih.gov Once a pharmacophore model is generated, it can be used as a 3D query to search large chemical databases for other molecules that possess the same essential features in the correct spatial arrangement. dovepress.com This process, known as virtual screening, allows for the rapid identification of potential new drug candidates from millions of compounds. mdpi.comresearchgate.net
Virtual screening can significantly reduce the time and cost associated with drug discovery by prioritizing compounds for experimental testing. nih.gov For instance, a virtual screening campaign could be initiated to find novel inhibitors of a particular enzyme by using a pharmacophore model derived from the this compound scaffold. The hit compounds from the virtual screen would then be subjected to further computational analysis, such as molecular docking and MD simulations, before being synthesized and tested in vitro. nih.gov
QSAR (Quantitative Structure-Activity Relationship) Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. mdpi.com QSAR models are developed by correlating variations in the biological activity of a series of compounds with changes in their physicochemical properties, which are represented by molecular descriptors. nih.gov
For a series of this compound derivatives, a QSAR study would involve synthesizing and testing the compounds for a specific biological activity (e.g., inhibition of an enzyme). nih.gov Then, various molecular descriptors, such as electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) properties, would be calculated for each compound. mdpi.com Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a mathematical equation that relates these descriptors to the observed biological activity. mdpi.com
A well-validated QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues. mdpi.com For example, a 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide 3D contour maps that visualize the regions around the molecule where modifications are likely to increase or decrease activity. mdpi.com This provides medicinal chemists with a rational basis for designing the next generation of this compound-based therapeutic agents.
Mechanistic Investigations of Isochroman 3 Carboxylic Acid Reactions and Biological Interactions
Reaction Mechanism Elucidation for Synthetic Transformations
The synthesis of the isochroman (B46142) core and its derivatives, including isochroman-3-carboxylic acid, involves several key mechanistic pathways. One efficient method for creating isochromanone derivatives, which are closely related precursors, is through an asymmetric cascade reaction. This transformation proceeds via the formation of acyclic carboxylic oxonium ylides. nih.gov The mechanism involves a bimetallic Rh(II)/chiral N,N'-dioxide-Fe(III) or Sc(III) complex catalyst that facilitates a Z-selective-1,3-OH insertion followed by an aldol cyclization of ketoacids with diazoketones. nih.gov This cascade approach is notable for bypassing competitive side reactions, yielding benzo-fused δ-lactones with high enantioselectivity. nih.gov
Another fundamental synthetic route involves the reaction of homophthalic anhydride (B1165640) with various aldehydes. mdpi.com This condensation reaction leads to the formation of 3,4-dihydro-1-oxo-1H-isochromene-4-carboxylic acids. The mechanism is effectively catalyzed by 4-dimethylaminopyridine (DMAP), which enhances the acylation process. mdpi.com The stereochemical outcome of this reaction, producing both cis and trans diastereomers, can be determined by analyzing the vicinal coupling constants between the H-3 and H-4 protons in 1H NMR spectra. mdpi.com
The reactivity of the carboxylic acid functional group itself is central to many transformations. Esterification, for instance, typically proceeds via an acid-catalyzed nucleophilic acyl substitution. libretexts.orgjackwestin.comkhanacademy.org In what is known as the Fischer esterification, an acid catalyst protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon. masterorganicchemistry.com This allows for the nucleophilic attack by an alcohol, forming a tetrahedral intermediate. libretexts.orgmasterorganicchemistry.com Subsequent proton transfer and elimination of a water molecule yield the final ester product. masterorganicchemistry.com The reaction is reversible, and its efficiency can be influenced by steric hindrance around the carboxylic acid and alcohol reactants. libretexts.org For the formation of more reactive derivatives like acid chlorides, reagents such as thionyl chloride are used. The mechanism involves the carboxylic acid's hydroxyl group attacking the electrophilic sulfur atom of thionyl chloride, ultimately forming a highly reactive acyl chloride after the elimination of sulfur dioxide and hydrogen chloride gas. khanacademy.orgauburn.edu
Enzymatic Reaction Mechanisms and Inhibition Kinetics
While specific enzymatic reactions involving this compound are not extensively detailed, the mechanisms of enzymes acting on structurally analogous compounds provide significant insight. Isochorismate pyruvate lyase (IPL), for example, catalyzes the cleavage of isochorismate, a compound with a similar cyclohexadiene carboxylate core, into salicylate and pyruvate. nih.gov Mechanistic studies using deuterated isochorismate have shown that the reaction proceeds through a concerted but highly asynchronous pericyclic transition state. nih.gov A key feature of this mechanism is the transfer of a hydrogen atom from the C2 to the C9 position, with carbon-oxygen bond cleavage being more advanced in the transition state. nih.gov The significant deuterium kinetic isotope effect (kcat) of 2.34 indicates that this C-H bond cleavage is a rate-limiting step in the enzymatic transformation. nih.gov
In the context of enzyme inhibition, derivatives of this compound can be designed to target specific enzyme active sites. The carboxylic acid moiety is often crucial for high-affinity binding. nih.gov The inhibition kinetics of such compounds can be complex. For instance, certain inhibitors targeting the SIRT5 lysine (B10760008) deacylase exhibit slow, tight-binding inhibition profiles rather than simple fast-on-fast-off kinetics. nih.gov This type of inhibition is characterized by a time-dependent increase in target occupancy.
Kinetic analysis of such inhibitors provides key parameters like the inhibition constant (Ki) and the half-life for the approach to equilibrium (t1/2). Similarly, the potency of enzyme inhibitors is often quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce enzyme activity by 50%. For example, a series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives were developed as inhibitors of Sirtuin 3 (SIRT3), with the lead compound exhibiting an IC50 value of 7.2 µM and selectivity over other sirtuin isoforms. frontiersin.org
Table 1: Representative Enzyme Inhibition Data for Carboxylic Acid-Containing Inhibitors
| Compound Class | Target Enzyme | Inhibition Parameter | Value | Reference |
|---|---|---|---|---|
| Thiophene Carboxylic Acid Derivative (1) | SIRT5 | Ki | Low Nanomolar Range | nih.gov |
| Oxadiazolone Isostere (16) | SIRT5 | Ki | Low Nanomolar Range | nih.gov |
| Tetrazole Isostere (24) | SIRT5 | Ki | Low Nanomolar Range | nih.gov |
| Quinoline-4-Carboxylic Acid Derivative (P6) | SIRT3 | IC50 | 7.2 µM | frontiersin.org |
| Quinoline-4-Carboxylic Acid Derivative (P6) | SIRT1 | IC50 | 32.6 µM | frontiersin.org |
| Quinoline-4-Carboxylic Acid Derivative (P6) | SIRT2 | IC50 | 33.5 µM | frontiersin.org |
Intracellular Pathways and Cellular Responses
Derivatives of the isochroman scaffold have been shown to modulate various intracellular pathways and elicit specific cellular responses, particularly those related to oxidative stress. Studies on hydroxy-1-aryl-isochroman derivatives have demonstrated potent cytoprotective properties. nih.gov These compounds, depending on their degree of hydroxylation, exhibit significant activity against mitochondrial lipid peroxidation. nih.gov For instance, derivatives with two, three, or four hydroxyl groups were more effective at inhibiting the formation of thiobarbituric acid reactive substances (TBARS) in rat brain mitochondria than an unhydroxylated version or the reference antioxidant, Trolox. nih.gov
Furthermore, these compounds can modulate pathways involving reactive nitrogen species. The unhydroxylated isochroman derivative (ISO-0) was found to strongly reduce nitric oxide production in activated microglia, a key cellular response in neuroinflammation. nih.gov This effect was less pronounced with hydroxylated analogs, indicating that the substitution pattern on the isochroman ring system is critical for determining the specific cellular response. nih.gov Some derivatives also increased the cell viability of these activated microglia. nih.gov
Other carboxylic acid-containing molecules have been shown to directly influence cell fate pathways. For example, a quinoline-4-carboxylic acid derivative that acts as a SIRT3 inhibitor was found to induce a G0/G1 phase cell cycle arrest in leukemic cell lines. frontiersin.org This cell cycle modulation was accompanied by the induction of cellular differentiation. frontiersin.org Similarly, certain 3-arylaminothiophenic-2-carboxylic acid derivatives, acting as FTO inhibitors, have been observed to alter the protein levels of key oncogenes and tumor suppressors, such as decreasing MYC protein levels while increasing RARA and ASB2 levels in acute myeloid leukemia cells. nih.gov These findings highlight how this compound and its analogs can trigger specific signaling cascades, leading to defined cellular outcomes like antioxidant protection, cell cycle arrest, or differentiation.
Table 2: Cellular Responses to Isochroman Derivatives and Related Compounds
| Compound Class | Cellular System | Observed Cellular Response | Reference |
|---|---|---|---|
| Hydroxy-1-aryl-isochromans (ISO-2, ISO-3, ISO-4) | Rat Brain Mitochondria | Inhibition of lipid peroxidation (TBARS) | nih.gov |
| 1-Aryl-isochroman (ISO-0) | Activated Microglia | Strong reduction of nitric oxide production | nih.gov |
| Hydroxy-1-aryl-isochromans (ISO-0, ISO-3) | Activated Microglia | Increased cell viability | nih.gov |
| Quinoline-4-Carboxylic Acid (SIRT3 Inhibitor) | Leukemic Cell Lines | Induction of G0/G1 phase cell cycle arrest | frontiersin.org |
| Quinoline-4-Carboxylic Acid (SIRT3 Inhibitor) | Leukemic Cell Lines | Induction of cell differentiation | frontiersin.org |
| 3-Arylaminothiophenic-2-Carboxylic Acid (FTO Inhibitor) | AML Cell Lines | Decreased MYC protein levels | nih.gov |
| 3-Arylaminothiophenic-2-Carboxylic Acid (FTO Inhibitor) | AML Cell Lines | Increased RARA and ASB2 protein levels | nih.gov |
Future Perspectives and Emerging Research Avenues for Isochroman 3 Carboxylic Acid
Design of Next-Generation Isochroman-Based Therapeutics
The design of future therapeutics based on the isochroman-3-carboxylic acid scaffold will be heavily influenced by the integration of computational tools and a more profound understanding of structure-activity relationships (SAR). While traditional medicinal chemistry will continue to play a vital role, the advent of artificial intelligence (AI) and machine learning is set to revolutionize the drug discovery process. drugbank.com54.209.11nih.gov
Key Strategies:
Computational Modeling and In Silico Screening: Advanced computational models will enable the rapid screening of vast virtual libraries of this compound derivatives. This will allow researchers to predict the binding affinity of these compounds to specific biological targets, their pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME), and potential toxicity profiles before they are even synthesized.
AI-Driven Drug Design: AI algorithms can analyze complex biological data to identify novel drug targets and design bespoke this compound derivatives with optimized properties. drugbank.com54.209.11nih.gov Generative AI models can propose entirely new molecular structures with a high probability of therapeutic efficacy and desirable drug-like characteristics.
Structure-Activity Relationship (SAR) Studies: A systematic exploration of how modifications to the this compound structure affect its biological activity will continue to be a cornerstone of drug design. mdpi.com For instance, studies on isochroman (B46142) mono-carboxylic acid derivatives have already demonstrated that the presence of a dithiolane ring with a five-carbon spacer is associated with high potency for inhibiting protein tyrosine phosphatase 1B (PTP1B), a target for anti-diabetic agents. nih.gov
Interactive Table: Structure-Activity Relationship Insights for Isochroman Derivatives
| Structural Modification | Impact on Biological Activity | Therapeutic Target |
| Addition of a dithiolane ring with a five-carbon spacer | Increased potency | Protein Tyrosine Phosphatase 1B (PTP1B) |
| Esterification of the carboxylic acid | Complete loss of activity | Varies |
| Introduction of 7,8-dimethoxy and (4-phenylthiazol-2-yl)-amide groups | High antimitotic activity | Tubulin/Microtubules |
Novel Synthetic Methodologies and Sustainable Chemistry Approaches
The synthesis of this compound and its derivatives is a critical aspect of its development as a therapeutic agent. Future research will focus on developing more efficient, cost-effective, and environmentally friendly synthetic routes, aligning with the principles of green chemistry. nih.govnih.gov
Key Developments:
Photocatalysis and Flow Chemistry: Light-driven chemical reactions (photocatalysis) and continuous flow manufacturing processes offer milder and more controlled reaction conditions, leading to higher yields and reduced waste compared to traditional batch synthesis. collaborativedrug.com For example, photocatalyzed reactions of 2-(alkoxycarbonyl)benzenediazonium tetrafluoroborates with alkenes have been shown to produce isochromanones in good yields. collaborativedrug.com
Biomimetic Synthesis: Drawing inspiration from nature's synthetic machinery, researchers are developing biomimetic approaches to construct complex isochroman frameworks. A notable example is the use of a dual Au(I)/chiral Sc(III) bimetallic catalyst for a biomimetic asymmetric hetero-Diels–Alder reaction to generate tetracyclic isochromans.
Green Solvents and Catalysts: The use of hazardous solvents and heavy metal catalysts is a significant environmental concern in pharmaceutical manufacturing. Future synthetic strategies will prioritize the use of greener alternatives, such as water, supercritical fluids, and biodegradable catalysts.
Advanced Functionalization for Enhanced Specificity and Potency
To maximize the therapeutic potential of this compound, researchers will employ advanced functionalization techniques to fine-tune its properties. The goal is to create derivatives with high specificity for their intended biological targets, thereby increasing potency and minimizing off-target side effects.
Key Approaches:
Site-Specific Modifications: Strategic modifications at various positions of the isochroman ring and the carboxylic acid group can significantly impact the molecule's interaction with its target. For instance, the synthesis of a series of 3-alkyl substituted cis- and trans-(±)-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic acids allows for the exploration of how alkyl chain length affects biological activity.
Bioisosteric Replacement: The carboxylic acid group is a key pharmacophore, but it can sometimes lead to poor pharmacokinetic properties. Bioisosteric replacement, where the carboxylic acid is replaced with another functional group that mimics its essential properties, can be used to improve drug-like characteristics without sacrificing biological activity. researchgate.net
Conjugation to Targeting Moieties: To enhance delivery to specific tissues or cells, this compound derivatives can be conjugated to targeting moieties such as antibodies, peptides, or nanoparticles. This approach can increase the local concentration of the drug at the site of action, leading to improved efficacy and reduced systemic toxicity.
Exploration of New Biological Targets and Disease Indications
While isochroman derivatives have already shown promise in several therapeutic areas, the full spectrum of their biological activities is yet to be uncovered. Future research will focus on identifying new molecular targets and exploring the potential of this compound in a wider range of diseases.
Emerging Areas of Interest:
Oncology: Derivatives of the related isothiocoumarin-3-carboxylic acid have demonstrated significant antimitotic activity, suggesting that the isochroman scaffold could be a valuable starting point for the development of novel anticancer agents. mdpi.com
Infectious Diseases: Recent studies have identified isochroman compounds with antibacterial activity against a panel of gram-positive bacterial strains. 54.209.11 This opens up a new avenue for the development of antibiotics with a novel mechanism of action to combat the growing threat of antimicrobial resistance.
Metabolic Diseases: The discovery of isochroman mono-carboxylic acid derivatives as potent inhibitors of protein tyrosine phosphatase 1B (PTP1B) highlights their potential in the treatment of type 2 diabetes and obesity. drugbank.com
Neurodegenerative and Inflammatory Diseases: Given the diverse biological activities of isochroman derivatives, including their effects on the central nervous system and their anti-inflammatory properties, future research will likely explore their potential in treating conditions such as Alzheimer's disease, Parkinson's disease, and rheumatoid arthritis.
Table: Potential Therapeutic Applications of this compound Derivatives
| Disease Indication | Biological Target | Reference Compound Type |
| Cancer | Tubulin/Microtubules | Isothiocoumarin-3-carboxylic acid derivative |
| Bacterial Infections | Not specified | Isochroman compound |
| Type 2 Diabetes | Protein Tyrosine Phosphatase 1B (PTP1B) | Isochroman mono-carboxylic acid derivative |
Multidisciplinary Collaborations in this compound Research
The complexity of modern drug discovery necessitates a collaborative approach that brings together experts from various scientific disciplines. The future success of this compound research will depend on the establishment of strong partnerships between academia, industry, and government research institutions.
Key Collaborative Efforts:
Academia-Industry Partnerships: Academic labs often excel at basic research and target identification, while pharmaceutical companies have the resources and expertise for drug development, clinical trials, and commercialization. Collaborations between these two sectors can significantly accelerate the translation of promising research findings into new medicines.
Consortia and Public-Private Partnerships: Large-scale research initiatives and consortia can pool resources, share data, and tackle complex scientific challenges that are beyond the scope of any single institution. Public-private partnerships can leverage the strengths of both sectors to advance drug discovery for diseases with high unmet medical needs.
Open Science and Data Sharing: The principles of open science, including the sharing of research data and methodologies, can foster a more collaborative and efficient research environment. Platforms that facilitate the sharing of chemical structures and biological data can help to avoid duplication of effort and accelerate the discovery of new therapeutic applications for this compound.
By embracing these future perspectives and fostering a collaborative research ecosystem, the scientific community can unlock the full therapeutic potential of this compound and its derivatives, paving the way for a new generation of innovative medicines to address some of the world's most pressing health challenges.
Q & A
Q. What are the standard synthetic routes for Isochroman-3-carboxylic acid, and how can reaction conditions be optimized for higher yields?
this compound is typically synthesized via oxidation of isochroman derivatives or through electrochemical coupling reactions. For example, oxidation using potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions can yield the carboxylic acid moiety . Electrochemical α-C(sp³)–H/O–H cross-coupling with alcohols, mediated by benzoic acid, has also been reported to enhance efficiency and selectivity . Optimization involves adjusting solvent polarity (e.g., acetic acid for oxidation), temperature (controlled exothermic reactions), and catalyst loading. Continuous flow reactors improve scalability and purity in industrial settings .
Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the bicyclic structure and substituent positions, particularly the carboxyl group at C3. X-ray crystallography resolves stereochemical ambiguities, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight . Purity is assessed via High-Performance Liquid Chromatography (HPLC) with UV detection, and infrared (IR) spectroscopy identifies functional groups like the carboxylic acid (-COOH) stretch (~1700 cm⁻¹) .
Q. What in vitro assays are commonly used to evaluate the biological activity of this compound derivatives?
Derivatives are screened for antioxidant activity using DPPH radical scavenging assays and for anti-inflammatory effects via COX-2 inhibition studies . Cytotoxicity is assessed against cancer cell lines (e.g., MTT assay), while enzyme-linked immunosorbent assays (ELISAs) quantify cytokine modulation. Dose-response curves and IC₅₀ values are calculated to compare potency .
Advanced Research Questions
Q. How can stereoselective synthesis of this compound be achieved, and what chiral catalysts are effective?
Stereoselectivity challenges arise due to the bicyclic system’s conformational rigidity. Asymmetric catalysis using chiral palladium complexes or organocatalysts (e.g., proline derivatives) can induce enantioselectivity during cyclization . Kinetic resolution via lipase-mediated ester hydrolysis (e.g., Candida antarctica lipase B) separates enantiomers. Chiral stationary phases in HPLC (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) aid in enantiomeric excess (ee) determination .
Q. How do researchers resolve contradictions in reported biological activities of this compound derivatives?
Discrepancies may arise from structural analogs (e.g., substituent position, stereochemistry) or assay variability. Systematic studies should:
Q. What computational strategies predict this compound’s reactivity and interactions in drug design?
Density Functional Theory (DFT) calculates electrophilic/nucleophilic sites, while molecular dynamics simulations model membrane permeability . Docking studies (e.g., AutoDock Vina) identify binding poses in protein active sites, and Quantitative Structure-Activity Relationship (QSAR) models link substituent effects to bioactivity .
Q. How can isotopic labeling (e.g., ¹³C, ²H) track metabolic pathways of this compound in pharmacokinetic studies?
Isotopic labeling at the carboxyl group or chroman ring enables tracing via Liquid Chromatography-Mass Spectrometry (LC-MS). Stable isotopes minimize radiation hazards compared to radioisotopes. Metabolic stability is assessed in liver microsomes, while positron emission tomography (PET) with ¹¹C-labeled analogs visualizes in vivo distribution .
Methodological Considerations
- Data Contradiction Analysis : Use meta-analysis frameworks to harmonize heterogeneous datasets, accounting for variables like solvent polarity in biological assays .
- Experimental Design : Employ factorial designs (e.g., Taguchi method) to optimize synthesis parameters (temperature, pH) and minimize trial iterations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
